Tertiapin-Q Trifluoroacetate is a synthetic peptide derived from the honeybee venom peptide known as tertiapin. This compound is recognized for its potent inhibitory effects on inward-rectifier potassium channels, particularly the ROMK1 and GIRK1/4 channels. Its significance lies in its ability to modulate potassium ion flow, which is crucial for various physiological processes, including cardiac and neuronal excitability .
Tertiapin-Q Trifluoroacetate falls under the category of peptide inhibitors, specifically targeting potassium channels. It is classified as a high-affinity blocker for inward-rectifier potassium channels, which play essential roles in maintaining cellular membrane potential and regulating excitability in various tissues .
The synthesis of Tertiapin-Q Trifluoroacetate primarily employs Solid-Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain, facilitating the formation of complex peptides with high purity.
Tertiapin-Q Trifluoroacetate has a complex molecular structure characterized by several key features:
The molecular formula for Tertiapin-Q Trifluoroacetate is . The molecular weight is approximately 877.01 g/mol .
During synthesis, Tertiapin-Q Trifluoroacetate undergoes several critical reactions:
Tertiapin-Q Trifluoroacetate exerts its pharmacological effects by selectively blocking specific inward-rectifier potassium channels, namely GIRK1/4 and ROMK1. This blockade alters potassium ion conductance across cell membranes, leading to significant physiological effects such as:
Tertiapin-Q Trifluoroacetate has diverse applications across various scientific fields:
Tertiapin-Q (TPNQ), a 21-amino acid peptide modified from honeybee venom tertiapin, selectively targets inwardly rectifying potassium (Kir) channels. Its trifluoroacetate salt form enhances stability for experimental applications. TPNQ exhibits nanomolar affinity for Kir3.1/4 (GIRK1/4) and Kir1.1 (ROMK1) channels, with distinct blockade mechanisms.
TPNQ inhibits cardiac Kir3.1/4 channels by physically occluding the ion conduction pathway. Molecular dynamics simulations reveal that TPNQ’s lysine-21 (K21) side chain inserts into the channel’s selectivity filter, occupying the outermost K⁺ binding site. This insertion is stabilized by:
Table 1: Key Residues Mediating TPNQ-Kir3.1/4 Interaction
Channel Subunit | Critical Residue | Role in TPNQ Blockade |
---|---|---|
Kir3.1 | F137 | Hydrophobic anchor |
Kir3.1 | D173 | Hydrogen bonding with K21 |
Kir3.4 | S143 (vs. F137) | Reduces TPNQ affinity |
Kir3.1’s F137 residue is a primary selectivity determinant—mutation to serine (matching Kir3.4) reduces TPNQ affinity >100-fold [1] [7].
TPNQ also blocks renal Kir1.1 (ROMK1) channels by pore occlusion but with divergent structural requirements. Unlike Kir3.1/4, ROMK1 lacks a conserved hydrophobic residue equivalent to F137, resulting in lower baseline affinity (IC₅₀ ∼10 nM vs. ∼1 nM for Kir3.1/4). Competitive electrophysiology studies show:
In neurons, heteromeric Kir3.1/3.2 channels mediate inhibitory postsynaptic potentials. TPNQ blockade (IC₅₀ ∼8 nM) hyperpolarizes neurons by suppressing Gβγ-activated K⁺ currents. Key mechanisms include:
Table 2: Neuronal vs. Cardiac Kir3.x Sensitivity to TPNQ
Parameter | Neuronal Kir3.1/3.2 | Cardiac Kir3.1/4 |
---|---|---|
TPNQ IC₅₀ | 8–15 nM | 1–8 nM |
Critical Subunit | Kir3.2 turret | Kir3.1 F137 |
Gating Modulation | Suppresses Gβγ activation | Constitutive current block |
Computational models predict TPNQ favors a [1–2–1–2] subunit arrangement in Kir3.1/3.2 heterotetramers, maximizing contact interfaces [7].
TPNQ prolongs atrial action potential duration (APD) by inhibiting constitutively active IK,ACh-c currents in remodeled atria. Key electrophysiological impacts:
Table 3: Antiarrhythmic Effects of TPNQ in Atrial Models
Parameter | Pre-TPNQ | Post-TPNQ | Change (%) |
---|---|---|---|
Action Potential Duration | 54.7 ± 24.0 ms | 128.8 ± 16.9 ms | +135%* |
Rotor Frequency | 14.4 ± 7.4 Hz | 6.6 ± 2.0 Hz | −54%* |
Phase Singularities | 6.6 ± 7.7 | 0.6 ± 0.8 | −91%* |
*p<0.05 vs. control
Mechanistically, TPNQ alters conduction velocity restitution slopes, increasing the wavelength for reentry and promoting self-termination of fibrillation [8].
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: